molecular formula C9H9N3O2 B11906054 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one

Cat. No.: B11906054
M. Wt: 191.19 g/mol
InChI Key: CUBSZXGUJBRPRO-UHFFFAOYSA-N
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Description

2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one typically involves the reaction of 2-acyl-4(3H)-quinazolinone with appropriate reagents. One common method involves the use of quinazolinonyl enones, which are obtained from 2-acyl-4(3H)-quinazolinone . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its ability to inhibit biofilm formation is attributed to its interaction with bacterial cell walls and interference with biofilm synthesis pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-bromopyridine
  • 2-amino-4-bromopyridine
  • 3-amino-4-hydroxyquinazoline

Uniqueness

Compared to similar compounds, 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one stands out due to its hydroxymethyl group, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-3,13H,4H2,(H3,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBSZXGUJBRPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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